N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-16-4-9-20(10-5-16)32(28,29)26-12-2-3-17-6-8-19(14-21(17)26)25-24(27)18-7-11-22-23(13-18)31-15-30-22/h4-11,13-14H,2-3,12,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWABRWYBJBZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine reacts with an aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to form the tetrahydroquinoline core.
Introduction of the tosyl group: The tetrahydroquinoline intermediate is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine to introduce the tosyl group.
Coupling with benzo[d][1,3]dioxole-5-carboxylic acid: The final step involves coupling the tosylated tetrahydroquinoline with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive tetrahydroquinoline derivatives.
Biological Studies: It is used in research to investigate its effects on various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for studying biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural Differences :
- S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) and S9229 ((R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) lack the tetrahydroquinoline-tosyl group. Instead, they feature branched alkyl chains (heptan-4-yl or methoxy-methylpentyl) attached to the benzamide nitrogen.
Functional Differences :
- Activity: S807 and S9229 are potent umami receptor agonists, achieving flavor-enhancing effects at concentrations 1,000-fold lower than monosodium glutamate (MSG).
| Parameter | S807 | Target Compound |
|---|---|---|
| Core Structure | Benzo[d][1,3]dioxole-5-carboxamide | Benzo[d][1,3]dioxole-5-carboxamide |
| Substituent | Heptan-4-yl | 1-Tosyl-tetrahydroquinolin-7-yl |
| Bioactivity | Umami receptor agonist | Undetermined |
| Metabolic Stability | Rapid oxidative metabolism | Unknown |
Antidiabetic and Anticancer Benzodioxole Derivatives
Structural Differences :
- IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) and IId (N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide) replace the tetrahydroquinoline group with substituted phenyl rings.
Functional Differences :
- IIc : Exhibits α-amylase inhibitory activity (IC₅₀ = 18.3 µM) and significant hypoglycemic effects in streptozotocin-induced diabetic mice, likely due to the electron-withdrawing trifluoromethyl group enhancing enzyme interaction .
- IId: Demonstrates anticancer activity against HeLa and HepG2 cells (IC₅₀ = 26.59–65.16 µM), attributed to the phenoxy group’s role in inducing cytotoxicity .
| Parameter | IIc | IId | Target Compound |
|---|---|---|---|
| Substituent | 3-Trifluoromethylphenyl | 4-(2-Methoxyphenoxy)phenyl | 1-Tosyl-tetrahydroquinolin-7-yl |
| Bioactivity | Antidiabetic (α-amylase inhibition) | Anticancer (HeLa/HepG2) | Undetermined |
| Key Functional Group | CF₃ | Methoxyphenoxy | Tosyl-tetrahydroquinoline |
Cardiovascular Agents (MDC and ADC)
Structural Differences :
- MDC (N-(4-methoxybenzyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide) and ADC (N-(3-acetylphenyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide) introduce nitro groups at the 6-position of the benzodioxole ring.
Functional Differences :
- Physicochemical Properties : MDC and ADC have energy gaps of 3.54 eV and 3.96 eV, respectively, as calculated by density functional theory (DFT). These values suggest distinct electronic profiles compared to the target compound, which may influence redox activity or binding kinetics .
- Applications : Proposed as cardiovascular preventive agents, contrasting with the target compound’s undefined therapeutic role .
| Parameter | MDC | ADC | Target Compound |
|---|---|---|---|
| Substituent | 4-Methoxybenzyl | 3-Acetylphenyl | 1-Tosyl-tetrahydroquinolin-7-yl |
| Key Modification | 6-Nitro group | 6-Nitro group | Unmodified benzodioxole |
| Energy Gap (DFT) | 3.54 eV | 3.96 eV | Undetermined |
STING Agonist (BNBC)
Structural Differences :
- BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) incorporates a bromine atom at the 6-position and a naphthyl group instead of the tetrahydroquinoline-tosyl moiety.
Functional Differences :
- Bioactivity : BNBC activates the STING (stimulator of interferon genes) pathway, a mechanism absent in the target compound’s reported profile. The bromine and naphthyl groups are critical for STING binding .
| Parameter | BNBC | Target Compound |
|---|---|---|
| Substituent | 6-Bromo, N-naphthyl | 1-Tosyl-tetrahydroquinolin-7-yl |
| Bioactivity | STING agonist | Undetermined |
Biological Activity
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural combination of a tosyl group, a tetrahydroquinoline moiety, and a benzo[d][1,3]dioxole ring system. Its IUPAC name is N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide. The molecular formula is , and it has a molecular weight of approximately 450.55 g/mol.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways.
- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. For instance:
- Mycobacterium tuberculosis : Preliminary studies suggest that it exhibits significant activity against this bacterium, potentially serving as a lead compound for tuberculosis treatment.
Anticancer Potential
This compound has been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis.
Neuroprotective Effects
Research indicates potential neuroprotective effects:
- Neurodegenerative Diseases : The compound may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparison with Similar Compounds
The biological activity of this compound can be compared with other tetrahydroquinoline derivatives:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Fluoro-N-(1-methylsulfonyl)-1,2,3,4-tetrahydroquinoline | C17H20FNO3S | Contains a methylsulfonyl group instead of tosyl |
| N-(1-Tosyl)-tetrahydroquinoline | C15H17N2O2S | Lacks fluorine and methyl groups; simpler structure |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide, and how are intermediates purified?
- Methodology : Synthesis typically involves multi-step reactions, such as condensation of benzo[d][1,3]dioxole derivatives with tetrahydroquinoline intermediates. For example, thiadiazole or triazole intermediates (common in related compounds) are coupled under reflux conditions using solvents like DMF or THF. Catalysts (e.g., triethylamine) and coupling agents (e.g., DCC) are often employed .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate intermediates. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Techniques :
- 1H/13C NMR : Look for aromatic protons (δ 6.5–7.5 ppm) from the benzo[d][1,3]dioxole and tetrahydroquinoline moieties. The tosyl group’s methyl protons appear as a singlet near δ 2.4 ppm .
- IR Spectroscopy : Confirm carboxamide C=O stretches (~1640–1680 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Related benzodioxole-carboxamides show stability in neutral to slightly acidic conditions but hydrolyze in strongly basic media due to cleavage of the dioxole ring .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the tosyl group into the tetrahydroquinoline scaffold?
- Optimization Strategies :
- Solvent Selection : Use anhydrous DCM or THF to minimize side reactions.
- Temperature Control : Tosylation reactions often require low temperatures (0–5°C) to prevent sulfonate ester formation.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance reactivity of the sulfonyl chloride .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?
- Approach :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability.
- Metabolic Stability : Perform hepatic microsome assays to identify metabolic hotspots (e.g., oxidation of the tetrahydroquinoline ring) .
- Pharmacokinetic Profiling : Compare plasma half-life (t½) and tissue distribution in rodent models to adjust dosing regimens .
Q. How can structure-activity relationship (SAR) studies guide modifications to improve target selectivity?
- SAR Design :
- Core Modifications : Replace the tosyl group with alternative sulfonamides (e.g., mesyl or acetyl) to reduce off-target effects.
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., nitro) on the benzodioxole ring to enhance binding affinity, as seen in analogous compounds .
- Validation : Test analogs in enzyme inhibition assays (e.g., kinase panels) and use molecular docking to predict binding modes .
Q. What computational methods are effective for predicting interactions between this compound and biological targets?
- Methods :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .
- Validation : Cross-validate predictions with SPR (Surface Plasmon Resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
